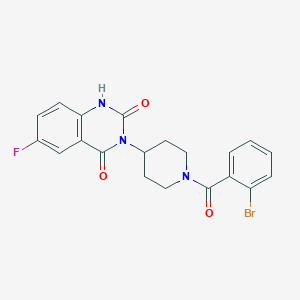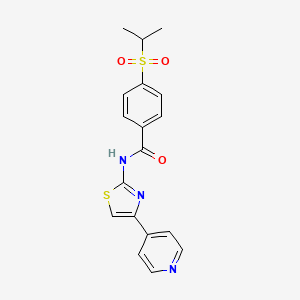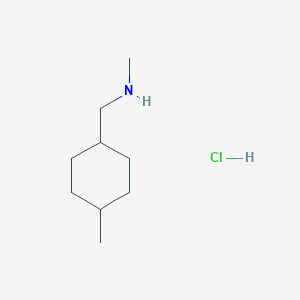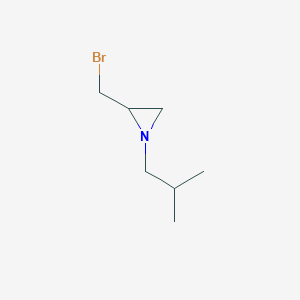
7-Bromo-4-(difluoromethyl)-2-methylquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Bromo-4-(difluoromethyl)-2-methylquinoline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as 'BDFMQ' and has been synthesized through various methods.
作用機序
The mechanism of action of BDFMQ is not fully understood, but it is believed to act through the inhibition of various enzymes and proteins involved in cellular processes. BDFMQ has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. Additionally, BDFMQ has been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
BDFMQ has been shown to exhibit various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of inflammation, and the regulation of gene expression. Additionally, BDFMQ has been shown to exhibit low toxicity in animal models, making it a promising candidate for further development as a therapeutic agent.
実験室実験の利点と制限
One of the main advantages of BDFMQ is its ease of synthesis and high yield. Additionally, BDFMQ exhibits potent biological activity at relatively low concentrations, making it a valuable tool for researchers studying cellular processes. However, one limitation of BDFMQ is its low solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are many possible future directions for research on BDFMQ. One area of interest is the development of BDFMQ-based materials for use in electronic devices and sensors. Additionally, further investigation into the mechanism of action of BDFMQ could lead to the development of more potent and selective therapeutic agents. Finally, the development of more efficient synthesis methods for BDFMQ could lead to increased availability and lower costs, making it more accessible to researchers in various fields.
合成法
The synthesis of BDFMQ has been achieved through various methods, including the reaction of 7-bromo-2-methylquinoline with difluoromethyl bromide in the presence of a base. Another method involves the reaction of 7-bromo-2-methylquinoline with difluoromethyl lithium in the presence of a copper catalyst. These methods have been successful in producing BDFMQ with high yields and purity.
科学的研究の応用
BDFMQ has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, BDFMQ has been shown to exhibit potent antitumor activity against various cancer cell lines. Additionally, BDFMQ has been investigated for its potential use as an anti-inflammatory agent and as a treatment for Alzheimer's disease.
In material science, BDFMQ has been used as a building block for the synthesis of various organic materials, including polymers and liquid crystals. Furthermore, BDFMQ has been used as a ligand in the synthesis of metal complexes, which have potential applications in catalysis and material science.
特性
IUPAC Name |
7-bromo-4-(difluoromethyl)-2-methylquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrF2N/c1-6-4-9(11(13)14)8-3-2-7(12)5-10(8)15-6/h2-5,11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSXDWYDIXCDFSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CC(=CC2=N1)Br)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-ethyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl methyl sulfone](/img/structure/B2899872.png)
![7-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2899874.png)

![N-([2,3'-bipyridin]-3-ylmethyl)-6-(cyclopentyloxy)nicotinamide](/img/structure/B2899877.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2899878.png)
![8-(azepan-1-yl)-7-{3-[8-(azepan-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl]propyl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2899879.png)
![N-[2-(2-Chloro-1,3-thiazol-5-yl)ethyl]prop-2-enamide](/img/structure/B2899882.png)
![3-[(4-Chloro-2-methylphenoxy)methyl]benzohydrazide](/img/structure/B2899883.png)
![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-9H-xanthene-9-carboxamide](/img/structure/B2899885.png)


![N-benzyl-3-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-2-cyanoprop-2-enamide](/img/structure/B2899892.png)
![[5-(2-Chloro-5-nitrophenyl)furan-2-yl]methanol](/img/structure/B2899894.png)